4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL
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Overview
Description
4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL is an organic compound that belongs to the class of dioxaborolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms, a boron atom, and three carbon atoms. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with ethylene glycol under acidic conditions to form the dioxaborolane ring. The reaction is usually carried out at room temperature and requires a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the development of boron-containing drugs and as a probe in biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL involves its interaction with various molecular targets and pathways. The compound can form stable complexes with biomolecules, such as proteins and nucleic acids, through boron-oxygen interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-OL: Another dioxaborolane compound with similar chemical properties but different substituents.
1,3,2-Dioxaborolan-2-OL: A simpler dioxaborolane compound with fewer substituents.
Uniqueness
4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
36314-25-7 |
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Molecular Formula |
C3H7BO4 |
Molecular Weight |
117.90 g/mol |
IUPAC Name |
(2-hydroxy-1,3,2-dioxaborolan-4-yl)methanol |
InChI |
InChI=1S/C3H7BO4/c5-1-3-2-7-4(6)8-3/h3,5-6H,1-2H2 |
InChI Key |
HXGHIZVNPXUHFK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)CO)O |
Origin of Product |
United States |
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